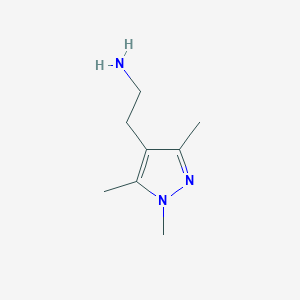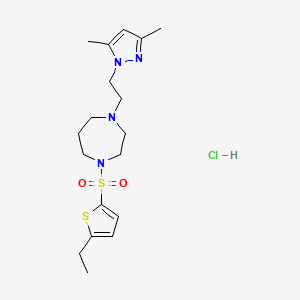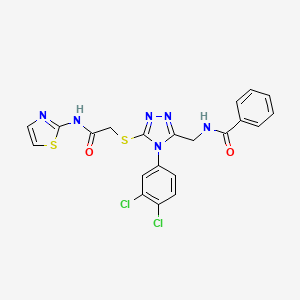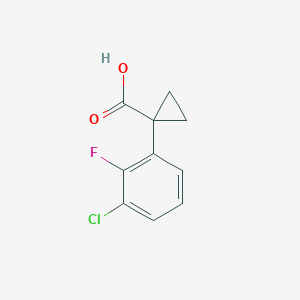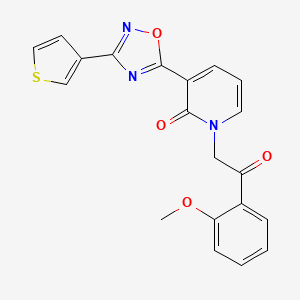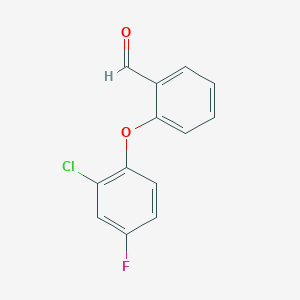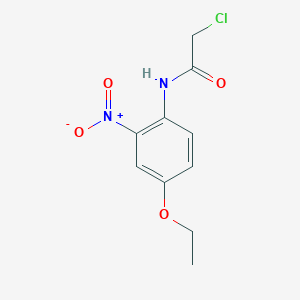
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H11ClN2O4 . It has a molecular weight of 258.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is 1S/C10H11ClN2O4/c1-2-17-7-3-4-8 (12-10 (14)6-11)9 (5-7)13 (15)16/h3-5H,2,6H2,1H3, (H,12,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is a powder that is stored at room temperature . It has a molecular weight of 258.66 .科学的研究の応用
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has identified potential applications of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide in the fields of anticancer, anti-inflammatory, and analgesic agents. A study developed novel series of acetamide derivatives, which were assessed for their activities against breast cancer, neuroblastoma, and for anti-inflammatory and analgesic effects. The study concluded that certain derivatives exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Herbicide Metabolism and Environmental Impact
Studies have explored the metabolism of chloroacetamide herbicides, including 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide, in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of these herbicides. One such study found differences in how rat and human liver microsomes metabolize these herbicides, which has implications for their environmental fate and potential health risks (Coleman, Linderman, Hodgson, & Rose, 2000).
Photocatalytic Degradation Studies
The photocatalytic degradation of related compounds has been investigated, providing insights into environmental remediation strategies. For example, a study on the photocatalytic degradation of acetaminophen, a compound structurally similar to 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide, showed effective degradation under UV light, highlighting the potential for photocatalytic methods in treating water contaminated with similar compounds (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Soil Interaction and Herbicide Efficacy
The interaction of chloroacetamide herbicides with soil and their efficacy in agricultural applications have been studied. One research indicated that soil properties significantly affect the adsorption, mobility, and efficacy of these herbicides, with implications for agricultural practices and environmental safety (Peter & Weber, 1985).
Metabolism in Plant Seedlings
Research into the metabolism of acetochlor, a compound related to 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide, in various plant species, has provided insights into the mechanisms of herbicide selectivity and tolerance. It was found that tolerant plant seedlings metabolize acetochlor more readily than susceptible plants, suggesting that metabolism plays a key role in herbicide selectivity (Breaux, 1987).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specific mode of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide It’s known that compounds with similar structures can react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide might interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide Compounds with similar structures have been shown to affect the benzenetriol pathway . This suggests that 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide might have similar effects on biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide The compound’s molecular weight (25866) and structure suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide Compounds with similar structures have shown anticancer activity against certain types of cancer cells . This suggests that 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide might have similar effects.
Action Environment
The action, efficacy, and stability of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility and reactivity can be influenced by the pH and ionic strength of its environment.
特性
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-2-17-7-3-4-8(12-10(14)6-11)9(5-7)13(15)16/h3-5H,2,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMGOJVUYOLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)
![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)
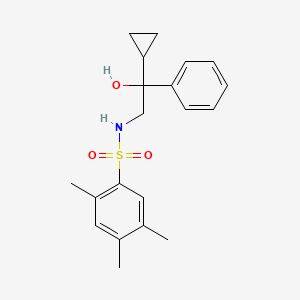

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)
